molecular formula C13H18O2 B1353483 4-(4-propylphenyl)butanoic Acid CAS No. 25711-53-9

4-(4-propylphenyl)butanoic Acid

Cat. No. B1353483
CAS RN: 25711-53-9
M. Wt: 206.28 g/mol
InChI Key: HZWVRQFQUNIIBG-UHFFFAOYSA-N
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Description

4-(4-propylphenyl)butanoic Acid, also known as Benzenebutanoic acid, 4-propyl-, is a chemical compound used in scientific research . It has a molecular formula of C13H18O2 and a molecular weight of 206.285 . It is categorized under Carboxylic Acids .


Synthesis Analysis

The synthesis of butanoic acid derivatives, including 4-(4-propylphenyl)butanoic Acid, has been studied extensively . Density functional theory (DFT) calculations are often utilized for the molecular design of these compounds . After DFT calculations, synthesis, FT-IR, 1H NMR, and 13C NMR spectra of corresponding molecules are presented .


Molecular Structure Analysis

The molecular structure of 4-(4-propylphenyl)butanoic Acid consists of 13 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The InChI key for this compound is HZWVRQFQUNIIBG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-(4-propylphenyl)butanoic Acid has a molecular weight of 206.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 6 . Its XLogP3 is 3.8 .

Scientific Research Applications

  • Pharmaceutical Intermediates : 4,4-Bis(4-fluorophenyl) butanoic acid, a closely related compound, is a significant pharmaceutical intermediate often prepared via Friedel-Crafts reaction. The sulfonation process can be used to remove undesired isomers, enhancing the purity and efficiency of production (Fan, 1990).

  • Organic Synthesis : A solvent-free process for demethylating 4-(4-methoxyphenyl)butanoic acid, another related compound, has been developed, producing 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in synthesizing LY518674. This method offers a milder and more efficient approach (Delhaye et al., 2006).

  • Synthetic Ion Channels : 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a variant of the compound, is used as a photolabile protecting group for optical gating in nanofluidic devices based on synthetic ion channels. It plays a role in UV-light-triggered transport of ionic species, which could be beneficial for controlled release, sensing, and information processing (Ali et al., 2012).

  • Thymidylate Synthases Inhibitors : 4-(3-Amino-2-carboxy phenyl) butanoic acid, closely related to the compound , is an essential intermediate for synthesizing new thymidylate syntheses inhibitors. This compound has potential applications in the medical and pharmaceutical fields (Yuan Guo-qing, 2013).

  • Urease Inhibitors : The study involving 4-(1H-indol-3-yl)butanoic acid leads to the synthesis of potent urease inhibitors. These molecules could be significant in therapeutic applications and drug design programs (Nazir et al., 2018).

  • TRPV1 Channel Modulators : 4-(Thiophen-2-yl)butanoic acid is used as a cyclic substitute in the synthesis of TRPV1 channel modulators. These compounds are explored for their potential in pain relief and protection against oxidative stress (Aiello et al., 2016).

properties

IUPAC Name

4-(4-propylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-4-11-7-9-12(10-8-11)5-3-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWVRQFQUNIIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445711
Record name Benzenebutanoic acid, 4-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-propylphenyl)butanoic Acid

CAS RN

25711-53-9
Record name Benzenebutanoic acid, 4-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of propylbenzene (14.6 g, 121.4 mmol) in 243 mL of a solution of aluminum chloride in nitrobenzene (1.0M, 243 mmol) was added succinic anhydride (12.15 g, 121.4 mmol). After 3 h, the reaction was quenched with 2N hydrochloric acid, diluted with ether and washed 5 times with dilute hydrochloric acid. The organics were then extracted three times with dilute sodium hydroxide and the combined aqueous layers washed three times with ether. The aqueous layer was then acidified with concentrated hydrochloric acid and extracted twice with ether. The combined ether layers were dried over magnesium sulfate, filtered and concentrated in vacuo to give a brown free flowing solid. This product was disolved in 250 mL of acetic acid and ~1 g of Pearlman's catalyst was added. The mixture was stirred vigorously under 1 atmosphere of hydrogen for 16 h, filtered through a pad of celite and concentrated in vacuo. The product was diluted with toluene and concentrated in vacuo to remove the remaining acetic acid to afford 19.3 g of the title compound as a pale-tan crystalline solid: 400 MHz 1H NMR (CDCl3) δ 7.08 (s, 4H), 2.7-2.3 (m, 6H), 1.94 (m, 2H), 1.62 (m, 2H), 0.93 (t, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MS Lone, MM Mubarak, SA Nabi, FR Wani… - Medicinal Chemistry …, 2023 - Springer
A series of novel 4-(2-isonicotinoylhydrazono)-4-aroylbutanoic acid derivatives (3a-n) were designed, synthesized and characterized by 1 H-NMR, 13 C-NMR, and mass spectroscopic …
Number of citations: 2 link.springer.com
P Lafite, S Dijols, DC Zeldin, PM Dansette… - Archives of biochemistry …, 2007 - Elsevier
Twenty five derivatives of the drugs terfenadine and ebastine have been designed, synthesized and evaluated as inhibitors of recombinant human CYP2J2. Compound 14, which has …
Number of citations: 53 www.sciencedirect.com
MS Lone, MM Mubarak, SA Nabi, FR Wani, S Amin… - 2022 - researchsquare.com
A series of novel 4-(2-isonicotinoylhydrazono) butanoic acid derivatives (3a-n) were designed, synthesized and evaluated for anti-tubercular activity. The synthesized compounds were …
Number of citations: 4 www.researchsquare.com
ASC Wan, TL Ngiam, SL Leung, ML Go, PWS Heng… - Steroids, 1983 - Elsevier
The synthesis of esters of norethisterone (17α-ethynyl-17β-hydroxy-estr-4-en-3-one) with acids containing a benzene ring is described, two methods of esterification being compared in …
Number of citations: 4 www.sciencedirect.com

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